molecular formula C8H13NO4 B14480947 5,6-Dimethyl-4-(nitromethyl)oxan-2-one CAS No. 66186-47-8

5,6-Dimethyl-4-(nitromethyl)oxan-2-one

Cat. No.: B14480947
CAS No.: 66186-47-8
M. Wt: 187.19 g/mol
InChI Key: UGNRAEDWCYTVCB-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-(nitromethyl)oxan-2-one is a cyclic ester (oxan-2-one) derivative featuring a nitromethyl group at the 4-position and methyl substituents at the 5- and 6-positions. This compound’s structural uniqueness arises from the combination of a lactone ring, electron-withdrawing nitro group, and steric effects imposed by the methyl groups.

Properties

CAS No.

66186-47-8

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

5,6-dimethyl-4-(nitromethyl)oxan-2-one

InChI

InChI=1S/C8H13NO4/c1-5-6(2)13-8(10)3-7(5)4-9(11)12/h5-7H,3-4H2,1-2H3

InChI Key

UGNRAEDWCYTVCB-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)CC1C[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4-(nitromethyl)oxan-2-one typically involves the nitration of a suitable precursor. One common method is the nitration of 5,6-dimethyl-2-oxanone using nitric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitromethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-(nitromethyl)oxan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitromethyl group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxanone derivatives.

Scientific Research Applications

5,6-Dimethyl-4-(nitromethyl)oxan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-(nitromethyl)oxan-2-one involves its interaction with specific molecular targets. The nitromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

4-Hydroxy-4-(trifluoromethyl)oxan-2-one ()

  • Structural Differences : Replaces the nitromethyl group with a trifluoromethyl group and introduces a hydroxyl group at the 4-position.
  • Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at the carbonyl carbon, while the hydroxyl group enables hydrogen bonding.
  • Applications: Serves as a building block in medicinal chemistry for pharmaceuticals with improved binding affinity and selectivity.

Oxan-2-one ()

  • Core Structure : Shares the oxan-2-one lactone ring but lacks substituents.
  • Reactivity : Undergoes ring-opening polymerization, a property critical in polymer chemistry. The absence of substituents in oxan-2-one simplifies its reactivity compared to 5,6-dimethyl-4-(nitromethyl)oxan-2-one, where steric hindrance from methyl groups and electronic effects from nitro may alter reaction pathways .

Nitro-containing Cyclic Compounds

1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one ()

  • Structural Similarities : Features a nitro group adjacent to methoxy substituents on an aromatic ring.
  • Biological Activity : Exhibits anticancer and antibacterial properties, attributed to the nitro group’s electrophilicity, which facilitates interactions with biological targets. The propan-2-one moiety enhances reactivity compared to alcohol derivatives .

Nitromethyl Radicals ()

  • Electrophilicity : The nitromethyl group in this compound likely exhibits moderate electrophilicity (p+ = -1.5), less than nitromethane (p+ = -2.3) but greater than carboxymethyl radicals. This property may influence its participation in radical reactions or enzyme inhibition .

Substituent Effects on Reactivity and Bioactivity

  • Nitromethyl vs. Trifluoromethyl : While both are electron-withdrawing, the nitromethyl group offers redox versatility (e.g., nitro-to-amine reduction), whereas trifluoromethyl groups enhance metabolic stability .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Oxan-2-one 4-Nitromethyl, 5,6-methyl ~215.2 (estimated) Potential synthetic intermediate; unexplored bioactivity
4-Hydroxy-4-(trifluoromethyl)oxan-2-one Oxan-2-one 4-Trifluoromethyl, 4-OH 184.1 Medicinal chemistry building block
1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one Aromatic ketone 2-Nitro, 4,5-dimethoxy 253.2 Anticancer, antibacterial
Oxan-2-one Oxan-2-one None 100.1 Polymer synthesis via ring-opening

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